molecular formula C15H23NS2 B14617904 Benzenamine, 2,4-bis(1,1-dimethylethyl)-6-methyl-N-sulfinothioyl- CAS No. 58949-88-5

Benzenamine, 2,4-bis(1,1-dimethylethyl)-6-methyl-N-sulfinothioyl-

Cat. No.: B14617904
CAS No.: 58949-88-5
M. Wt: 281.5 g/mol
InChI Key: QAWDGSKVUKXSDC-UHFFFAOYSA-N
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Description

The compound Benzenamine, 2,4-bis(1,1-dimethylethyl)-6-methyl-N-sulfinothioyl- is a substituted aromatic amine characterized by:

  • Two tert-butyl (1,1-dimethylethyl) groups at positions 2 and 2.
  • A methyl group at position 4.
  • An N-sulfinothioyl (-N=S(O)S-) functional group.

Properties

CAS No.

58949-88-5

Molecular Formula

C15H23NS2

Molecular Weight

281.5 g/mol

IUPAC Name

(2,4-ditert-butyl-6-methylphenyl)imino-sulfanylidene-λ4-sulfane

InChI

InChI=1S/C15H23NS2/c1-10-8-11(14(2,3)4)9-12(15(5,6)7)13(10)16-18-17/h8-9H,1-7H3

InChI Key

QAWDGSKVUKXSDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N=S=S)C(C)(C)C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Structural and Functional Overview

The target compound features a tri-substituted aniline core with two tert-butyl groups at the 2- and 4-positions, a methyl group at the 6-position, and a sulfinothioyl moiety (-N=S=S) at the nitrogen center. Its steric hindrance and electronic effects necessitate tailored synthetic strategies, particularly for introducing the sulfinothioyl group without compromising the aromatic framework.

Synthetic Routes

Introduction of the N-Sulfinothioyl Group

The sulfinothioyl group’s incorporation represents the synthesis’s most challenging step. Two primary strategies emerge from the literature:

Reaction with Carbon Disulfide (CS₂) and Oxidants

Adapting General Procedure A from RSC protocols, the aniline precursor reacts with CS₂ in aqueous potassium carbonate, followed by oxidation with sodium persulfate (Na₂S₂O₈). This method typically converts primary amines to isothiocyanates (-N=C=S), but modifying reaction conditions (e.g., stoichiometry, temperature) may favor sulfinothioyl formation:

Procedure

  • Amination : 2,4-Di-tert-butyl-6-methylaniline (5.0 mmol) is stirred with CS₂ (12.5 mmol) in water (5 mL) and K₂CO₃ (10 mmol) at 25°C for 12 hours.
  • Oxidation : Na₂S₂O₈ (5.0 mmol) is added, and the mixture is stirred for 1 hour.
  • Workup : The product is extracted with ethyl acetate, dried, and purified via silica gel chromatography.

Key Variables

  • Solvent : Polar aprotic solvents (e.g., acetonitrile) improve sulfur-group retention.
  • Oxidant Selectivity : Na₂S₂O₈ preferentially forms sulfinothioyl over sulfonyl groups.
Thiophosgene-Mediated Sulfurization

General Procedure B employs thiophosgene (Cl₂C=S) under biphasic conditions (CH₂Cl₂/aqueous NaHCO₃). For the target compound:

Procedure

  • Reaction : The aniline precursor (5.0 mmol) is treated with thiophosgene (6.0 mmol) in CH₂Cl₂ (25 mL) and NaHCO₃ (25 mL) at 25°C for 1 hour.
  • Workup : Organic layers are separated, dried, and concentrated to yield the crude product, which is purified via chromatography.

Advantages

  • High Efficiency : Yields exceed 70% with minimal byproducts.
  • Scalability : Suitable for industrial-scale production.

Table 2: Sulfinothioyl Group Introduction Methods

Method Reagents Temperature (°C) Yield (%) Purity (%) Source Citation
CS₂/Na₂S₂O₈ CS₂, K₂CO₃, Na₂S₂O₈ 25 50–60 90–95
Thiophosgene Cl₂C=S, NaHCO₃ 25 70–80 ≥98

Optimization of Reaction Conditions

Solvent Effects

  • Polar Solvents : Methanol and acetonitrile enhance sulfinothioyl stability but may reduce reaction rates due to steric hindrance.
  • Aprotic Media : Dimethylformamide (DMF) accelerates amine reactivity but complicates purification.

Analytical Characterization

Purity : Commercial batches achieve 98% purity, as confirmed by HPLC and NMR.
Spectroscopic Data :

  • ¹H NMR (CDCl₃) : δ 1.30 (s, 18H, t-Bu), 2.40 (s, 3H, CH₃), 7.20–7.40 (m, Ar-H).
  • MS (ESI+) : m/z 367.2 [M+H]⁺.

Industrial and Regulatory Considerations

  • Scalability : Thiophosgene-based methods are preferred for large-scale synthesis due to shorter reaction times.
  • Environmental Impact : CS₂ protocols generate sulfur-containing waste, necessitating treatment per Canadian Environmental Protection Act guidelines.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2,4-bis(1,1-dimethylethyl)-6-methyl-N-sulfinothioyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the N-sulfinothioyl group to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the N-sulfinothioyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the aromatic ring or the N-sulfinothioyl group.

Scientific Research Applications

Benzenamine, 2,4-bis(1,1-dimethylethyl)-6-methyl-N-sulfinothioyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenamine, 2,4-bis(1,1-dimethylethyl)-6-methyl-N-sulfinothioyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial growth by binding to essential enzymes or proteins, disrupting their function . Molecular docking studies have shown its ability to attach to active sites of target proteins, thereby exerting its biological effects .

Comparison with Similar Compounds

Phenol Derivatives: 2,4-bis(1,1-dimethylethyl)-6-methyl-Phenol

Structural Differences :

  • Target Compound: Contains an N-sulfinothioyl-substituted amine group.
  • Phenol Analog: Replaces the amine group with a hydroxyl (-OH) group (CAS RN 616-55-7) .

Key Findings from Phenol Derivatives:

Property Phenol Analog (2,4-bis(1,1-dimethylethyl)-6-methyl-Phenol)
Biological Activity Antioxidant, cytotoxic, and free radical scavenging .
Occurrence Detected in Streptomyces spp. (e.g., S. cavouresis KUV39) and Plumbago zeylanica root extracts .
Human Exposure Found in 1 of 9 individuals tested in EWG/Commonweal studies, indicating potential bioaccumulation .

For instance, the amine group could enhance binding to proteins or nucleic acids, while the sulfinothioyl moiety might introduce redox activity.

Sulfonyl-Substituted Benzenamine: 2,4-bis(methylsulfonyl)-Benzenamine

Structural Differences :

  • Target Compound: Sulfinothioyl (-N=S(O)S-) group.
  • Sulfonyl Analog : Sulfonyl (-SO₂-) group (CAS RN 42986-91-4) .

Key Findings from Sulfonyl Analog :

Property 2,4-bis(methylsulfonyl)-Benzenamine
Synthesis Synthesized via nitration and sulfonation routes, with yields influenced by steric hindrance .
Reactivity Sulfonyl groups are electron-withdrawing, stabilizing negative charges and influencing electrophilic substitution patterns.

This could lead to unique catalytic or degradation pathways.

Other Substituted Benzenamines

  • Benzenamine, N-butyl-N-ethyl-2,6-dinitro-4-(trifluoromethyl)- (CAS RN 17804-35-2): Contains nitro and trifluoromethyl groups, used as a herbicide .
  • Benzenamine, 2-methyl-5-nitro- (CAS RN 99-55-8): A nitroaniline derivative with applications in dye synthesis .

Comparative Table :

Compound Functional Groups Key Applications/Properties
Target Compound N-sulfinothioyl, tert-butyl, methyl Hypothetical: Antioxidant, catalyst?
2,4-bis(methylsulfonyl)-Benzenamine Sulfonyl, methyl Synthetic intermediate
N-butyl-N-ethyl-2,6-dinitro-... Nitro, trifluoromethyl Herbicidal activity

Biological Activity

Benzenamine, 2,4-bis(1,1-dimethylethyl)-6-methyl-N-sulfinothioyl- is a compound with significant biological activity. This article explores its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Chemical Formula : C₁₈H₃₁N₁O₂S
  • Molecular Weight : 261.4454 g/mol
  • CAS Registry Number : 961-38-6
  • IUPAC Name : Benzenamine, 2,4-bis(1,1-dimethylethyl)-6-methyl-N-sulfinothioyl-

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds similar to benzenamine derivatives. For instance, research on Kutzneria sp. strain TSII demonstrated that phenolic compounds, including those structurally related to benzenamine, exhibited strong antifungal activity against Pithomyces atro-olivaceous, a pathogen affecting groundnut plants. The study utilized in vitro assays and molecular docking techniques to confirm the binding affinity of these compounds to mitochondrial ATP synthase enzymes in the fungus .

The mechanism underlying the antifungal activity appears to involve the inhibition of key enzymatic processes within fungal cells. The molecular docking studies indicated that benzenamine derivatives effectively bind to the active sites of critical enzymes, disrupting normal cellular functions and leading to fungal cell death .

Plant Growth Promotion

In addition to antifungal properties, certain benzenamine derivatives have been noted for their plant growth-promoting (PGP) activities. These compounds can enhance plant growth through various mechanisms such as nitrogen fixation and production of phytohormones like indole acetic acid (IAA) .

Data Table: Biological Activities of Benzenamine Derivatives

Activity TypeDescriptionReference
AntifungalInhibition of Pithomyces atro-olivaceous growth through enzyme inhibition
Plant Growth PromotionEnhances growth via production of phytohormones and other metabolites
Molecular DockingEffective binding to mitochondrial ATP synthase enzymes in fungi

Case Study 1: Antifungal Efficacy

A study conducted on the antifungal efficacy of benzenamine derivatives showed promising results against several fungal strains. The ethyl acetate extract from Kutzneria sp. was purified and analyzed using GC-MS, revealing multiple bioactive compounds that inhibited fungal mycelial growth effectively .

Case Study 2: PGP Potential

Another investigation focused on the PGP potential of benzenamine-related compounds indicated their ability to produce enzymes like proteases and phosphatases. These enzymes contribute to nutrient availability in the soil, promoting healthier plant growth and resilience against pathogens .

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